![molecular formula C11H22N2O3 B6352850 Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 31540-43-9](/img/structure/B6352850.png)
Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves a six-membered morpholine ring attached to a propanoate group via an ethylamine linker. The exact structural details including bond lengths, angles, and conformations would require more specific studies or computational modeling.Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
Antioxidant Capacity Assays this compound may play a role in the context of antioxidant capacity assays, as demonstrated by the study on ABTS/PP decolorization assays. These assays, including ABTS and DPPH, are crucial for evaluating the antioxidant capacity of compounds. The research indicates that antioxidants may interact with radical cations like ABTS•+ through specific reactions, such as coupling, which can influence the assay's outcome. This insight underscores the importance of understanding reaction pathways in antioxidant capacity evaluations (Ilyasov et al., 2020).
Biodegradation and Environmental Fate Another significant application is in understanding the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE). Research has identified microorganisms capable of degrading ETBE aerobically, shedding light on the biochemical pathways involved. This knowledge is crucial for environmental management and the development of bioremediation strategies for compounds structurally related to this compound (Thornton et al., 2020).
Analytical Methods in Antioxidant Activity The compound's relevance extends to the development of analytical methods for determining antioxidant activity. A review on analytical methods used for this purpose highlights the diverse techniques employed to assess the antioxidant potential of substances. Understanding the chemical nature and reactivity of this compound could enhance these methodologies, offering more precise and accurate evaluations of antioxidant activities (Munteanu & Apetrei, 2021).
Electrochemical Surface Finishing and Energy Storage Furthermore, research on electrochemical technology with room-temperature haloaluminate ionic liquids suggests potential applications for this compound in electroplating and energy storage. The insights from this work can inform the development of new materials and techniques in these fields, demonstrating the versatility of compounds with similar chemical structures (Tsuda et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 3-(2-morpholin-4-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-2-16-11(14)3-4-12-5-6-13-7-9-15-10-8-13/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZQYKENVWFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

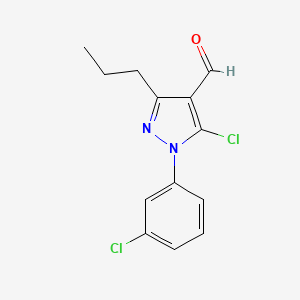

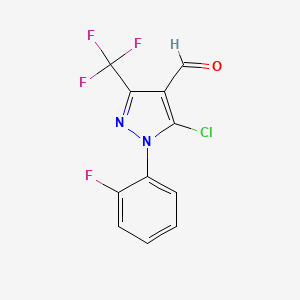
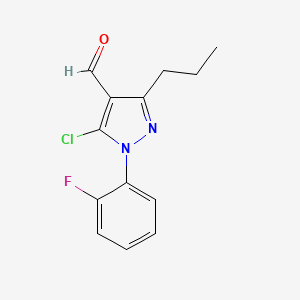

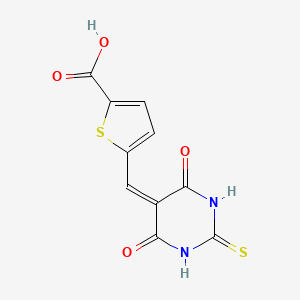

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
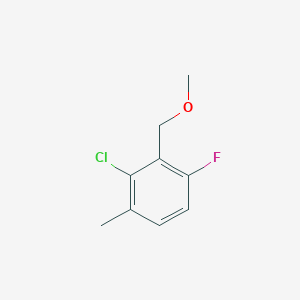
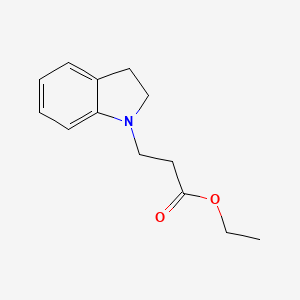
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
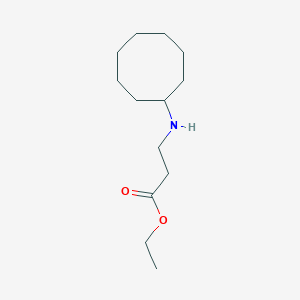
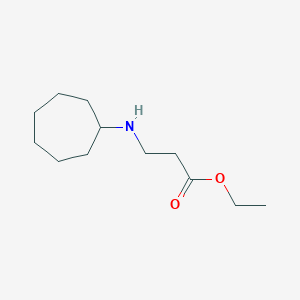
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)